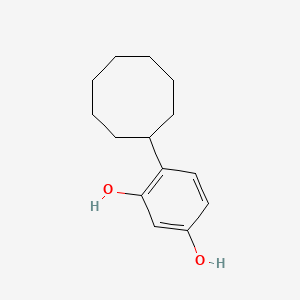
4-Cyclooctylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclooctylbenzene-1,3-diol is an organic compound characterized by a benzene ring substituted with a cyclooctyl group and two hydroxyl groups at the 1 and 3 positions. This compound is part of the diol family, which are compounds containing two hydroxyl groups. The presence of the cyclooctyl group introduces unique steric and electronic properties, making it an interesting subject for research in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclooctylbenzene-1,3-diol typically involves the reaction of cyclooctyl derivatives with benzene-1,3-diol (resorcinol). One common method is the Friedel-Crafts alkylation, where cyclooctyl chloride reacts with resorcinol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Cyclooctylbenzene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form cyclooctylbenzene derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of cyclooctylbenzoquinone.
Reduction: Formation of cyclooctylbenzene.
Substitution: Formation of cyclooctylbenzene halides or ethers.
Scientific Research Applications
4-Cyclooctylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclooctylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The cyclooctyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopentylbenzene-1,3-diol: Similar structure but with a cyclopentyl group instead of a cyclooctyl group.
4-Aminocyclopentane-1,3-diol: Contains an amino group and a cyclopentane ring.
Cyclohexylbenzene-1,3-diol: Features a cyclohexyl group.
Uniqueness
4-Cyclooctylbenzene-1,3-diol is unique due to the presence of the cyclooctyl group, which introduces greater steric hindrance and alters the electronic properties compared to its smaller-ring analogs. This can result in different reactivity and interaction profiles, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-cyclooctylbenzene-1,3-diol |
InChI |
InChI=1S/C14H20O2/c15-12-8-9-13(14(16)10-12)11-6-4-2-1-3-5-7-11/h8-11,15-16H,1-7H2 |
InChI Key |
ORRJPSVKFKJXTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















